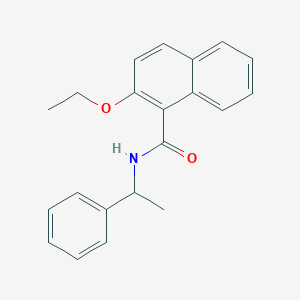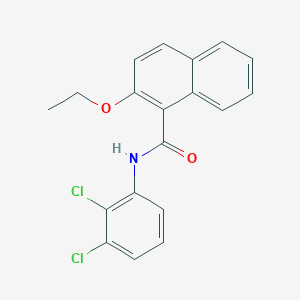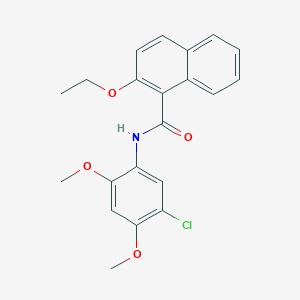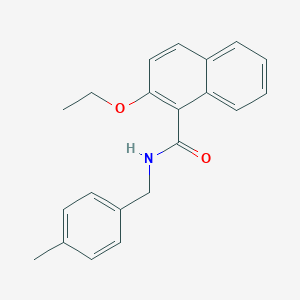![molecular formula C28H29ClN2O2 B308976 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308976.png)
4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide, also known as CR8, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. It belongs to the class of benzamide compounds and has been extensively studied for its potential use in cancer therapy.
Mecanismo De Acción
4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide inhibits CDK2 by binding to its active site and preventing its interaction with cyclin E. This prevents the formation of the CDK2-cyclin E complex, which is required for the progression of the cell cycle. Additionally, 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has a selective inhibitory effect on CDK2, with minimal inhibition of other CDKs. This makes it a promising candidate for cancer therapy, as it targets the specific enzyme that is overexpressed in cancer cells. Additionally, 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have minimal toxicity in normal cells, further highlighting its potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide is its selectivity for CDK2, which makes it a promising candidate for cancer therapy. However, its efficacy in vivo has not been extensively studied, and more research is needed to determine its potential as a cancer therapy. Additionally, the synthesis of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide is complex and requires multiple steps, which may limit its use in large-scale production.
Direcciones Futuras
Future research on 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide should focus on its efficacy in vivo and its potential as a cancer therapy. Additionally, studies should be conducted to determine the optimal dosage and administration route for 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide. Further research should also explore the potential of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of more efficient synthesis methods for 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide may increase its potential for large-scale production and use in clinical settings.
Métodos De Síntesis
The synthesis of 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to obtain 4-chloro-3-nitrobenzamide. This intermediate is then reduced to 4-chloro-3-aminobenzamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-chloro-3-aminobenzamide with 3,3-diphenylpropanoyl chloride to obtain 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by targeting the cyclin-dependent kinase 2 (CDK2) enzyme. CDK2 plays a crucial role in cell cycle regulation, and its overexpression has been linked to the development of cancer. By inhibiting CDK2, 4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide prevents cancer cells from dividing and proliferating, leading to their eventual death.
Propiedades
Nombre del producto |
4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide |
|---|---|
Fórmula molecular |
C28H29ClN2O2 |
Peso molecular |
461 g/mol |
Nombre IUPAC |
4-chloro-N-cyclohexyl-3-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H29ClN2O2/c29-25-17-16-22(28(33)30-23-14-8-3-9-15-23)18-26(25)31-27(32)19-24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,16-18,23-24H,3,8-9,14-15,19H2,(H,30,33)(H,31,32) |
Clave InChI |
PEHJIBRJLJZUSX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)